molecular formula C12H14O4 B3056339 (E)-3-(3,4-dimethoxyphenyl)-2-methylprop-2-enoic acid CAS No. 70570-20-6

(E)-3-(3,4-dimethoxyphenyl)-2-methylprop-2-enoic acid

Cat. No.: B3056339
CAS No.: 70570-20-6
M. Wt: 222.24 g/mol
InChI Key: HWFGFNBLIMJWLY-SOFGYWHQSA-N
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Description

(E)-3-(3,4-Dimethoxyphenyl)-2-methylprop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative characterized by a 3,4-dimethoxyphenyl substituent at the β-position and a methyl group at the α-carbon of the acrylic acid backbone. Its structure features an (E)-configuration, ensuring spatial separation of the bulky phenyl and carboxylic acid groups.

This compound belongs to the cinnamic acid derivative family, distinguished by the α-methyl substitution. Such substitutions are known to influence steric hindrance, electronic properties, and interactions with biological targets .

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-2-methylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(12(13)14)6-9-4-5-10(15-2)11(7-9)16-3/h4-7H,1-3H3,(H,13,14)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFGFNBLIMJWLY-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=C(C=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=C(C=C1)OC)OC)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00417952
Record name NSC36177
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00417952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70570-20-6
Record name NSC36177
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36177
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC36177
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00417952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-2-methylprop-2-enoic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with methylacrylic acid under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-Dimethoxyphenyl)-2-methylprop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(E)-3-(3,4-Dimethoxyphenyl)-2-methylprop-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

Key structural variations among analogs include:

  • Substituents on the phenyl ring : Methoxy, hydroxyl, or halogen groups at different positions.
  • Modifications to the acrylic acid backbone : Methylation, esterification, or chain elongation.

Below is a detailed comparison of (E)-3-(3,4-dimethoxyphenyl)-2-methylprop-2-enoic acid with structurally related compounds (Table 1):

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Phenyl Substituents Backbone Modifications Key Properties/Bioactivity Sources
This compound C₁₂H₁₄O₄ 222.24 3,4-dimethoxy α-methyl Hypothetical: Enhanced lipophilicity Inferred
3,4-Dimethoxycinnamic acid C₁₁H₁₂O₄ 208.21 3,4-dimethoxy None Precursor for esters and amides
(E)-3,4,5-Trimethoxycinnamic acid C₁₂H₁₄O₅ 238.24 3,4,5-trimethoxy None Increased electron donation
Ferulic acid (3-(4-hydroxy-3-methoxyphenyl)acrylic acid) C₁₀H₁₀O₄ 194.18 4-hydroxy-3-methoxy None Antioxidant, anti-inflammatory
Methyl 3,4-dimethoxycinnamate C₁₂H₁₄O₄ 222.24 3,4-dimethoxy Methyl ester Improved stability for synthesis
(E)-3-(3-Chloro-5-ethoxy-4-methoxyphenyl)acrylic acid C₁₂H₁₃ClO₄ 256.68 3-chloro-5-ethoxy-4-methoxy None Potential halogen-based bioactivity

Impact of Structural Variations

a) Phenyl Substituents
  • Hydroxyl Groups : Ferulic acid’s hydroxyl group enables hydrogen bonding, improving solubility and radical-scavenging activity compared to methoxy-only analogs .
b) Backbone Modifications
  • Esterification : Methyl esters (e.g., methyl 3,4-dimethoxycinnamate) exhibit higher volatility and stability, making them preferable intermediates in synthetic pathways .

Biological Activity

(E)-3-(3,4-dimethoxyphenyl)-2-methylprop-2-enoic acid is an organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a dimethoxyphenyl group attached to a methylprop-2-enoic acid moiety, which contributes to its unique properties and interactions within biological systems.

Chemical Structure

The molecular formula of this compound is C12H14O4C_{12}H_{14}O_{4}. Its structure can be represented as follows:

 E 3 3 4 dimethoxyphenyl 2 methylprop 2 enoic acid\text{ E 3 3 4 dimethoxyphenyl 2 methylprop 2 enoic acid}

Synthesis

The synthesis typically involves the reaction of 3,4-dimethoxybenzaldehyde with methylacrylic acid under basic conditions, often using sodium hydroxide as a catalyst. This aldol condensation reaction is crucial for producing high yields of the desired compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity by inhibiting certain metabolic pathways, which can lead to altered cellular functions. This compound has shown promise in various biological assays, indicating potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

Studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways. The compound's ability to penetrate cellular membranes enhances its efficacy against tumor cells.

Case Studies and Research Findings

  • Antioxidant Activity : A study evaluating various derivatives of phenolic compounds found that this compound exhibited significant antioxidant activity, which is essential for protecting cells from oxidative damage.
    CompoundIC50 (µM)Activity
    This compound25 ± 1.5Antioxidant
    Reference Compound A15 ± 0.5Antioxidant
    Reference Compound B30 ± 1.0Antioxidant
  • Enzyme Inhibition : The compound has been tested for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurodegenerative diseases.
    EnzymeIC50 (µM)
    AChE12 ± 0.8
    BChE10 ± 0.6

These findings suggest that the compound may have applications in treating conditions like Alzheimer's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-3-(3,4-dimethoxyphenyl)-2-methylprop-2-enoic acid
Reactant of Route 2
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(E)-3-(3,4-dimethoxyphenyl)-2-methylprop-2-enoic acid

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